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6-Aminoquinoxalin-5-ol

Cat. No.: B11919116
M. Wt: 161.16 g/mol
InChI Key: NVGVPDBJSGGGPY-UHFFFAOYSA-N
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Description

The Quinoxaline (B1680401) Core: A Versatile Scaffold in Contemporary Chemical Science

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in modern medicinal and materials chemistry. chemicalbook.comnih.gov This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, including enzymes and receptors. sapub.orgnih.gov The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and can participate in various non-covalent interactions, which is crucial for molecular recognition processes. nih.gov The versatility of the quinoxaline scaffold is further enhanced by the relative ease with which it can be synthesized and functionalized, allowing for the creation of diverse libraries of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. sapub.orggoogle.com

Positional Isomerism and Functional Group Chemistry in Quinoxalinol Systems

The introduction of substituents, such as amino (-NH2) and hydroxyl (-OH) groups, onto the quinoxaline core gives rise to functionalized quinoxalinols. The specific placement of these functional groups, known as positional isomerism, has a profound impact on the molecule's electronic properties, reactivity, and biological activity.

In the case of 6-Aminoquinoxalin-5-ol, the amino and hydroxyl groups are situated on the benzene portion of the quinoxaline ring. The hydroxyl group at position 5 and the amino group at position 6 can influence the molecule's properties through electronic effects (both resonance and inductive) and their ability to form intra- and intermolecular hydrogen bonds. This specific arrangement can affect the compound's solubility, crystal packing, and interactions with biological macromolecules. The study of positional isomers, such as the difference between this compound and its analogs like 2-Aminoquinoxalin-5-ol or 3-Aminoquinoxalin-6-ol, is critical for understanding structure-activity relationships (SAR). bldpharm.com

Research Trajectories for this compound and its Structurally Related Analogs in Academic Disciplines

While specific research on this compound is not extensively documented in publicly available literature, the broader class of amino- and hydroxy-substituted quinoxalines is the subject of ongoing investigation across several academic disciplines.

In medicinal chemistry , derivatives of 6-aminoquinoxaline (B194958) have been explored for their potential as neuroprotective agents and as inhibitors of enzymes like aromatase, which is relevant in cancer therapy. biocrick.comresearchgate.net For instance, certain 6-aminoquinoxaline derivatives have shown promise in cellular and animal models of Parkinson's disease. biocrick.com The core structure is also a key component in the synthesis of pharmaceuticals like brimonidine, used to treat glaucoma.

In materials science , the quinoxaline scaffold is of interest for the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its inherent electronic properties. The introduction of functional groups like amines and hydroxyls can modulate the photophysical characteristics of these materials.

Future research on this compound will likely focus on its synthesis and detailed characterization. Investigations into its biological activity, including its potential as an enzyme inhibitor or a receptor ligand, would be a logical progression. Furthermore, its properties as a potential building block for novel materials could be another avenue of exploration.

Chemical Data and Synthesis

Detailed experimental data for this compound is scarce in the literature. However, based on the known chemistry of quinoxalines, its properties can be predicted, and a synthetic route can be proposed.

PropertyPredicted/Known Value
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents

This table contains predicted data based on the general properties of related compounds.

A plausible synthetic route to this compound would likely involve the cyclization of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For example, a potential starting material could be 4-amino-3-nitrophenol, which after reduction of the nitro group to an amine would yield a tri-substituted benzene ring. This intermediate could then be reacted with glyoxal (B1671930) to form the quinoxaline ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B11919116 6-Aminoquinoxalin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-aminoquinoxalin-5-ol

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H,9H2

InChI Key

NVGVPDBJSGGGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)O

Origin of Product

United States

Coordination Chemistry and Metal Complexation of 6 Aminoquinoxalin 5 Ol Analogs

Rational Design of Amino-Quinoxalinol-Derived Ligands

The design of ligands derived from amino-quinoxalinol scaffolds is a strategic process aimed at creating molecules with specific metal-binding properties. The presence of both an amino group and a hydroxyl group on the quinoxaline (B1680401) framework provides key reactive sites for building multidentate ligands, which can form stable chelate rings with a central metal ion.

A primary method for elaborating aminoquinoxalinol structures into effective multidentate ligands is through Schiff-base condensation. bibliomed.orgresearchgate.net This reaction involves the condensation of a primary amine with an aldehyde or ketone to form a characteristic imine or azomethine group (-C=N-). iosrjournals.orgmedcraveonline.com In the context of amino-quinoxalinol analogs, such as diamino-2-quinoxalinols, the amino groups can react with salicylaldehyde (B1680747) or its derivatives. This reaction regioselectively produces quinoxalinol imines, which can be further reacted to yield asymmetrically substituted quinoxalinol salen ligands. researchgate.netacs.org

The general mechanism proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then undergoes dehydration, often catalyzed by acid, to yield the final imine. iosrjournals.org The stability of the resulting Schiff base is enhanced by conjugation within the aromatic system. iosrjournals.org The synthesis is often carried out under refluxing conditions. jmchemsci.com Isotopic labeling experiments, such as using ¹⁵N, have been employed to definitively determine the regioselectivity of the imine formation. researchgate.netacs.org

Table 1: Key Steps in Schiff-Base Formation

StepDescriptionKey Feature
1. Nucleophilic Attack The primary amino group of the aminoquinoxalinol attacks the carbonyl carbon of an aldehyde (e.g., salicylaldehyde).Formation of a C-N bond.
2. Intermediate Formation A neutral, unstable carbinolamine (hemiaminal) intermediate is formed.Contains both an amine and an alcohol group on the same carbon. iosrjournals.orgmedcraveonline.com
3. Dehydration The carbinolamine eliminates a molecule of water to form the imine.This step is typically acid-catalyzed and results in a stable C=N double bond. iosrjournals.org

Salen ligands are a well-established class of tetradentate chelating agents, synthesized from salicylaldehyde and a diamine. wikipedia.org By analogy, when diamino-quinoxalinol precursors are used, they give rise to "salqu" (quinoxalinol salen) ligands. researchgate.netauburn.edu These ligands are of significant interest due to their ability to form highly stable complexes with a variety of metal ions. google.com

The salqu ligand framework features four coordination sites: two phenolate (B1203915) oxygen atoms and two imine nitrogen atoms. medcraveonline.com This N₂O₂ donor set creates a versatile coordination environment. The phenolate oxygens are considered "hard" donors, stabilizing higher metal oxidation states, while the imine nitrogens are "soft" donors, stabilizing lower oxidation states. medcraveonline.com This dual nature allows salqu ligands to stabilize metals across a range of oxidation states. medcraveonline.comwikipedia.org The resulting metal complexes can adopt various geometries, though a square planar or square pyramidal arrangement is common, leaving axial sites available for further coordination. medcraveonline.comsemanticscholar.org The adaptability of the salen framework has made it a preferred platform for developing new catalysts. sigmaaldrich.com

Synthesis and Characterization of Metal-Amino-Quinoxalinol Complexes

The synthesis of metal complexes from amino-quinoxalinol-derived ligands can be achieved through direct reaction with a metal salt or via more sophisticated strategies like metal-templated synthesis. Characterization relies on a suite of advanced spectroscopic techniques to confirm the structure and bonding within the complex.

While ligands can be prepared and isolated before introducing the metal, a one-pot, metal-templated synthesis often provides significantly higher yields for complexes of quinoxalinol salen (salqu) ligands. researchgate.net In this approach, the Schiff-base condensation occurs in the presence of a metal ion. The metal ion acts as a template, organizing the precursor molecules (the diamino-quinoxalinol and the salicylaldehyde derivative) in a favorable orientation for the reaction to occur, leading directly to the formation of the stable metal complex. researchgate.net This method has been successfully used to prepare a dozen salqu metal complexes with +2 metal ions. researchgate.net

A comprehensive understanding of the structure of metal-amino-quinoxalinol complexes requires a combination of spectroscopic methods. researchgate.net

Infrared (IR) Spectroscopy: IR is crucial for confirming the formation of the Schiff base and its coordination to the metal. The key signature is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically found in the 1600-1650 cm⁻¹ region. researchgate.net A shift in this band upon complexation indicates the coordination of the imine nitrogen to the metal center. jmchemsci.com Changes in the vibrational frequencies of the phenolic C-O group also confirm coordination through the deprotonated hydroxyl group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Different metal complexes exhibit distinct spectra, allowing for their discrimination. For instance, a copper(II)-salqu complex shows intense peaks that differ significantly from those of a cobalt(II) or uranyl complex, a feature that can be exploited for sensing applications. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand itself and its diamagnetic metal complexes. researchgate.netresearchgate.net The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). auburn.edu

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those containing Cu(II) or Mn(II), ESR spectroscopy is a powerful tool for probing the electronic environment of the metal ion and the geometry of the complex.

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its metal complexes, confirming their composition. ijcce.ac.ir

Table 2: Spectroscopic Data for a Representative Quinoxalinol Imine Ligand

TechniqueObservationInterpretation
¹H NMR Signal for azomethine proton (-CH=N-).Confirms Schiff-base formation. auburn.edu
¹³C NMR Signals at ~170 ppm and ~160 ppm.Corresponds to imine carbons and carbons of the phenolic ring. researchgate.net
IR Strong band around 1637 cm⁻¹.C=N stretching vibration of the imine group. researchgate.net
UV-Vis Intense peaks at specific wavelengths (e.g., 322 nm, 437 nm for a Co(II) complex).Characteristic electronic transitions of the metal complex. google.com

Reactivity and Stability of Coordinated Amino-Quinoxalinol Ligands

The stability and reactivity are also governed by the electronic properties of the ligand. The combination of hard oxygen donors and soft nitrogen donors in salqu-type ligands allows them to form stable complexes with a wide array of transition metals, lanthanides, and actinides. medcraveonline.comgoogle.com The ligand can influence the reactivity of the metal center; for example, coordination can make the metal more electron-deficient, altering its catalytic properties. semanticscholar.org The stability of these complexes is crucial for applications in catalysis, where the complex must remain intact throughout the reaction cycle. researchgate.net Conversely, the coordination of the ligand to the metal can also impact the reactivity of the ligand itself, potentially making it more susceptible to or protected from further chemical transformation. reado.app

Mechanistic and Catalytic Investigations Involving Amino Quinoxalinol Systems

Catalytic Activity of Amino-Quinoxalinol Metal Complexes in Organic Synthesis

Metal complexes of amino-quinoxalinol derivatives have emerged as potent catalysts in organic synthesis, particularly in the realm of C-H activation and selective oxidation reactions. The unique electronic and structural properties of the amino-quinoxalinol ligand framework, when combined with a suitable metal ion, allow for the catalysis of challenging transformations under relatively mild conditions.

Complexes of copper(II) with amino-quinoxalinol-based ligands have demonstrated notable efficacy in the catalytic allylic oxidation of olefins. Specifically, a Cu(II) complex incorporating a 7-amino-6-((2-hydroxybenzylidene)amino)quinoxalin-2-ol ligand has been studied for the allylic oxidation of cyclohexene (B86901) to cyclohexenone. nih.govnih.gov This transformation is of significant interest in organic synthesis as it converts a relatively inert C-H bond into a valuable carbonyl functional group.

The catalytic system typically employs a peroxide, such as tert-butyl hydroperoxide (TBHP), as the oxidant. The reaction proceeds with high efficiency, converting various olefin substrates into their corresponding enones or 1,4-enediones. nih.gov The catalyst has been shown to be effective in limiting interference from undesirable free radical side reactions, which can be a common issue in oxidation catalysis. nih.gov

Detailed mechanistic studies, employing techniques such as density functional theory (DFT) molecular dynamics (MD) simulations, have been conducted to elucidate the catalytic cycle of these amino-quinoxalinol metal complexes in allylic oxidation. nih.govnih.gov For the Cu(II) 7-amino-6-((2-hydroxybenzylidene)amino)quinoxalin-2-ol complex, computational studies have revealed a comprehensive reaction mechanism for the oxidation of cyclohexene in an acetonitrile (B52724) solvent. nih.govnih.gov

The catalytic cycle is initiated by an allylic H-atom abstraction from the cyclohexene substrate. mdpi.com Following this rate-determining step, two potential reaction pathways, termed "open" and "closed" cycles, have been identified. nih.gov A key finding from these investigations is the active participation of the amino group on the quinoxalinol ligand. This group acts as a hydrogen-atom reservoir, undergoing dehydrogenation and re-hydrogenation during the catalytic cycle, which is essential for the recovery of the active catalyst. mdpi.com The ensemble of both solute and solvent configurations has been shown to be crucial in revealing the full breadth of processes involved in the catalytic cycle. nih.gov

The investigation of the catalytic cycle has led to the identification of several key intermediates. The initial catalyst complex reacts with the oxidant, leading to a species capable of abstracting a hydrogen atom from the allylic position of the olefin. The subsequent steps involve the formation of the oxidized product and regeneration of the active catalyst, with the amino group playing a pivotal role in the proton and electron transfer processes necessary for closing the catalytic loop. mdpi.com

The choice of the metal ion is critical to the catalytic activity of the amino-quinoxalinol complexes. Copper(II) has been a particular focus of study due to its accessibility, cost-effectiveness, and versatile redox chemistry. In the context of allylic oxidation, the copper center is not merely a static coordination site but actively participates in the catalytic cycle through changes in its oxidation state.

Computational studies have provided insights into the electronic structure of the copper center throughout the catalytic cycle. While a formal change from Cu(II) to Cu(III) has been a point of investigation, analysis of the NPA charges and spin densities indicates that the charge on the copper atom remains relatively stable throughout the cycle. nih.gov Instead, the unpaired electron density shifts between the copper center and the ligand, highlighting the redox-active nature of the amino-quinoxalinol scaffold itself. nih.gov This ligand-centered redox activity is a key feature of the catalytic mechanism, allowing the complex to facilitate the necessary electron transfers for the oxidation reaction without requiring large excursions in the formal oxidation state of the copper ion.

The interaction between the Cu(II) center and the peroxide oxidant is a crucial step in the activation of the oxidant for the subsequent C-H abstraction. The amino-quinoxalinol ligand environment modulates the reactivity of the copper center, enabling it to efficiently mediate the transfer of the oxygen atom from the peroxide to the substrate.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Amino-Quinoxalinol Catalysis

While the mechanistic studies of amino-quinoxalinol copper complexes in allylic oxidation implicitly involve the transfer of both protons and electrons, detailed investigations specifically framing the mechanism within the context of Proton-Coupled Electron Transfer (PCET) for the 6-Aminoquinoxalin-5-ol scaffold are not extensively available in the current scientific literature. The observed dehydrogenation and re-hydrogenation of the amino group on the related 7-amino-6-((2-hydroxybenzylidene)amino)quinoxalin-2-ol complex strongly suggest that PCET pathways are operative. mdpi.com However, a dedicated study focusing on the kinetics and thermodynamics of these PCET steps for the specific this compound system has yet to be reported.

Asymmetric Catalysis and Enantioselective Transformations utilizing Chiral Amino-Quinoxalinol Scaffolds

The development of chiral versions of the this compound scaffold for use in asymmetric catalysis and enantioselective transformations is an area with significant potential. However, a review of the current literature does not yield specific examples of the synthesis of chiral derivatives of this compound or their application as ligands in enantioselective catalytic processes. While asymmetric catalysis is a broad and active field of research, the application of this specific chiral scaffold remains an underexplored area.

Advanced Analytical and Spectroscopic Characterization of 6 Aminoquinoxalin 5 Ol and Its Derivatives

Elucidation of Molecular Structures via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 6-Aminoquinoxalin-5-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on both the benzene (B151609) and pyrazine (B50134) rings, as well as for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups typically cause an upfield shift (to lower ppm values) for protons on the benzenoid ring compared to the unsubstituted quinoxaline (B1680401). The protons on the pyrazine ring (at positions 2 and 3) are expected to appear further downfield due to the deshielding effect of the adjacent nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon atoms directly attached to the nitrogen and oxygen atoms (C-5, C-6, C-8a, and C-4a) would show characteristic downfield shifts. The chemical shifts of the carbons in the pyrazine ring (C-2 and C-3) are typically found in the aromatic region at lower field values. nih.govufrgs.br While direct experimental data for this compound is not extensively available, expected chemical shifts can be estimated based on analyses of structurally similar compounds like 6-aminoquinoxaline (B194958) and 5-hydroxyquinoline. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on data from analogous compounds and established substituent effects.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-28.5 - 8.8-
H-38.5 - 8.8-
H-77.2 - 7.5-
H-87.6 - 7.9-
5-OH9.0 - 10.0 (variable, broad)-
6-NH₂4.5 - 5.5 (variable, broad)-
C-2-144 - 146
C-3-144 - 146
C-4a-138 - 140
C-5-148 - 152
C-6-140 - 143
C-7-110 - 115
C-8-125 - 128
C-8a-135 - 137

Mass Spectrometric Techniques for Structural Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (C₈H₇N₃O), the exact mass of the molecular ion [M]⁺ would be a key identifier. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with high precision. The fragmentation pattern observed in the mass spectrum provides further structural evidence. For instance, the mass spectrum of the related 6-aminoquinoxaline shows a prominent molecular ion peak at m/z 145, with a significant fragment at m/z 118, corresponding to the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring. nih.gov A similar fragmentation pathway could be anticipated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then uses mass spectrometry for detection and identification. For isotopically labeled versions of this compound (e.g., containing ¹³C, ¹⁵N, or ²H), GC-MS is highly effective for determining the level of isotopic enrichment. The incorporation of heavier isotopes results in a predictable shift in the m/z value of the molecular ion and its fragments. For example, if a compound is labeled with a single ¹³C atom, its molecular ion peak will appear one mass unit higher than that of the unlabeled compound. This method is crucial in metabolic studies and for use as internal standards in quantitative analysis. nih.gov

Table 2: Expected Mass-to-Charge Ratios (m/z) in GC-MS for 6-Aminoquinoxaline Analogues

Data based on the known fragmentation of 6-aminoquinoxaline. nih.gov

Compound Molecular Ion [M]⁺ Major Fragment Ion [M-HCN]⁺
6-Aminoquinoxaline145118
5-Bromo-6-aminoquinoxaline223/225 (isotope pattern)196/198 (isotope pattern)

Derivatization Strategies for Enhanced MS Detection (e.g., O-trimethylsilyl quinoxalinol derivatives)

Many polar compounds, particularly those with hydroxyl (-OH) and amino (-NH₂) groups like this compound, exhibit poor chromatographic behavior (e.g., peak tailing) and are not volatile enough for GC-MS analysis. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives.

A common and effective strategy for compounds containing hydroxyl groups is silylation, which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. For this compound, both the hydroxyl and amino groups can be derivatized to form O-trimethylsilyl and N-trimethylsilyl derivatives, respectively. These TMS derivatives are significantly more volatile and are readily analyzed by GC-MS. The resulting mass spectra show characteristic fragmentation patterns, including a prominent ion at m/z 73, which corresponds to the [(CH₃)₃Si]⁺ fragment, confirming the success of the derivatization. This approach greatly enhances the sensitivity and reliability of the GC-MS analysis for quinoxalinol compounds.

Electronic Absorption and Vibrational Spectroscopy for Molecular Fingerprinting (e.g., UV-Vis, IR)

Electronic and vibrational spectroscopy are fundamental techniques for characterizing the structural and electronic properties of molecules.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit intense absorption bands in the UV region (250–350 nm) due to π-π* electronic transitions within the aromatic system. mdpi.com Additional absorption bands in the visible region (400–500 nm) can arise from charge-transfer transitions, particularly in derivatives with strong electron-donating and electron-accepting groups. mdpi.comnih.gov The presence of the amino and hydroxyl groups in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoxaline, moving the absorption to longer wavelengths. nih.gov The UV-Vis spectrum is also sensitive to pH, as protonation or deprotonation of the amino, hydroxyl, or pyrazine nitrogen atoms alters the electronic structure of the molecule. mdpi.com

Table 3: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives

Data illustrates general absorption regions for this class of compounds. mdpi.comnih.gov

Compound Type Transition Type Typical λₘₐₓ (nm)
Quinoxaline Coreπ-π250 - 350
Amino-substitutedn-π / Charge Transfer400 - 500

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. This "molecular fingerprint" is unique to the compound and serves as a valuable tool for structural confirmation.

Table 4: Expected Characteristic IR Absorption Frequencies for this compound

Frequencies are approximate and based on standard functional group regions and data from analogous structures. sci-hub.sescialert.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchPhenolic Hydroxyl3200 - 3600 (broad)
N-H StretchAromatic Amine3300 - 3500 (two bands)
C-H StretchAromatic3000 - 3100
C=N StretchPyrazine Ring1600 - 1630
C=C StretchAromatic Rings1450 - 1600
C-O StretchPhenol (B47542)1200 - 1260
C-N StretchAromatic Amine1250 - 1350

Computational Chemistry and Theoretical Modeling of 6 Aminoquinoxalin 5 Ol Systems

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

While specific molecular docking studies solely focused on 6-aminoquinoxalin-5-ol are not extensively detailed in publicly available literature, research on analogous quinoxaline (B1680401) derivatives provides a framework for how such studies would be conducted. For instance, studies on various quinoxaline compounds often involve docking against specific enzyme targets to elucidate binding interactions. These analyses typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-receptor complex.

Binding energy calculations are a subsequent step to refine the predictions from molecular docking. These calculations provide a more quantitative estimation of the binding affinity. Common methods for calculating binding energy include Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) and Molecular Mechanics with Poisson-Boltzmann and Surface Area solvation (MM/PBSA). These methods calculate the free energy of binding by considering enthalpic and entropic contributions.

A hypothetical molecular docking and binding energy calculation for this compound would involve the following steps:

Preparation of the this compound structure and the target protein receptor.

Identification and preparation of the binding site on the receptor.

Execution of the docking algorithm to generate potential binding poses.

Scoring and ranking of the generated poses.

Performing MM/GBSA or MM/PBSA calculations on the top-ranked poses to estimate the binding free energy.

The results of such a study could be presented in a table format, detailing the predicted binding energies and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein (Note: This data is illustrative and not based on published experimental results for this specific compound)

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5Lys745, Met793Hydrogen Bond, Hydrophobic
Protease Y-7.9Asp25, Gly27Hydrogen Bond
Receptor Z-9.1Phe261, Trp373Pi-Pi Stacking, Hydrophobic

Free Energy Perturbation (FEP+) Calculations in Chemical Systems

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, which is invaluable for predicting the change in binding affinity resulting from a chemical modification of a ligand. The "+" in FEP+ typically refers to modern implementations of this technique that offer enhanced sampling and automation, making the calculations more robust and accessible.

FEP+ calculations are particularly useful in lead optimization during drug discovery. By systematically modifying a parent molecule, such as this compound, and calculating the relative binding free energies of the resulting analogs, researchers can prioritize which modifications are most likely to improve binding affinity. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

The methodology involves creating a thermodynamic cycle that connects the binding of two different ligands (e.g., a parent molecule and a modified analog) to a receptor. The relative binding free energy is then calculated by simulating the "alchemical" transformation of one ligand into the other, both in the solvated state and when bound to the protein.

While specific FEP+ studies centered on this compound are not readily found in the literature, the application of this technique to similar heterocyclic systems has demonstrated its power in accurately predicting the impact of small chemical changes on binding potency. For this compound, FEP+ could be employed to explore the effects of substituting different functional groups on the quinoxaline core, providing predictive insights into structure-activity relationships.

Table 2: Hypothetical FEP+ Calculation Results for Analogs of this compound (Note: This data is illustrative and not based on published experimental results for this specific compound)

Modification from this compoundPredicted Change in Binding Free Energy (ΔΔG, kcal/mol)Predicted Fold-Change in Affinity
Addition of a methyl group at position 2-1.2~7x increase
Replacement of the amino group with a nitro group+2.5~60x decrease
Addition of a fluorine atom at position 8-0.8~3.5x increase

Chemical Transformations and Derived Compounds from the 6 Aminoquinoxalin 5 Ol Scaffold

Chemical Modifications at the Amino and Hydroxyl Positions

The amino and hydroxyl substituents on the quinoxaline (B1680401) core are the primary sites for synthetic modification. Their distinct nucleophilicities can be exploited to achieve selective functionalization. Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for preferential reactions at the nitrogen atom under controlled conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides is expected to proceed selectively at the more nucleophilic amino group, yielding N-acyl derivatives (amides). Complete acylation to form both an amide and an ester is possible under more forcing conditions or with an excess of the acylating agent in the presence of a suitable base.

Alkylation: The amino group can undergo N-alkylation via nucleophilic substitution with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines. Reductive amination offers a more controlled alternative for introducing alkyl groups. O-alkylation of the hydroxyl group to form ethers typically requires deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more potent phenoxide nucleophile. To ensure selectivity, prior protection of the amino group may be necessary.

Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would readily form a sulfonamide at the amino group.

These modifications significantly alter the electronic properties and steric profile of the parent molecule, providing a foundation for creating a library of diverse derivatives.

Transformation Reagent(s) Functional Group Targeted Expected Product
N-AcylationAcetyl chloride, Acetic anhydride (B1165640)Amino (-NH₂)6-Acetamidoquinoxalin-5-ol
O-AcylationAcetyl chloride (with protected amine)Hydroxyl (-OH)6-Amino-5-acetoxyquinoxaline
N-AlkylationMethyl iodideAmino (-NH₂)6-(Methylamino)quinoxalin-5-ol
O-AlkylationMethyl iodide, K₂CO₃Hydroxyl (-OH)6-Amino-5-methoxyquinoxaline
N-SulfonylationTosyl chloride, Pyridine (B92270)Amino (-NH₂)6-(Tosylamido)quinoxalin-5-ol

Synthesis of Quinoxaline N-Oxide Derivatives and their Rearrangement Chemistry

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold can be oxidized to form N-oxides. This transformation not only alters the electronic character of the ring system, making it more electron-deficient, but also introduces a new site of reactivity for further functionalization.

N-Oxidation: The direct oxidation of quinoxalines can be achieved using various oxidizing agents. Common reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Depending on the stoichiometry and reaction conditions, either the mono-N-oxide or the 1,4-di-N-oxide can be formed. thieme-connect.comacs.org The presence of the electron-donating amino and hydroxyl groups on the benzene (B151609) ring may influence the rate and regioselectivity of the N-oxidation.

A particularly powerful method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut Reaction . nih.govsbq.org.brnih.gov This reaction involves the cyclocondensation of a benzofuroxan (B160326) (benzofurazan-N-oxide) with a compound containing an active methylene (B1212753) group, such as a β-diketone or β-ketoester. nih.govmdpi.com By starting with an appropriately substituted benzofuroxan, this method could provide an alternative route to the 6-Aminoquinoxalin-5-ol N-oxide scaffold. mdpi.com

Rearrangement Chemistry: Quinoxaline N-oxides are prone to various rearrangement and deoxygenation reactions, which are valuable for introducing new functional groups. nih.gov

Deoxygenation: The N-oxide functionality can be removed using reducing agents like trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation to revert to the parent quinoxaline. nih.gov

Reaction with Acylating Agents: Treatment with reagents like acetic anhydride can lead to rearrangement, often resulting in the introduction of a functional group at the C2-position of the quinoxaline ring.

Reaction with Phosphorus Oxychloride (POCl₃): This reaction is a common method for introducing chlorine atoms onto the heterocyclic ring, often at the position adjacent to the N-oxide. For instance, photolysis of quinoxaline 1,4-dioxide in hydrochloric acid can yield 2-chloroquinoxaline (B48734) 1-oxide. rsc.org Such reactions convert the N-oxide into a reactive halo-derivative suitable for subsequent nucleophilic substitution or cross-coupling reactions.

Reaction Type Reagent(s) Description Potential Product Class
N-Oxidationm-CPBA or H₂O₂/AcOHOxidation of one or both pyrazine nitrogens. thieme-connect.comacs.orgQuinoxaline mono-N-oxide or 1,4-di-N-oxide.
Beirut ReactionSubstituted Benzofuroxan + EnolateCyclocondensation to directly form the di-N-oxide ring system. nih.govsbq.org.brQuinoxaline 1,4-di-N-oxide derivatives.
DeoxygenationPCl₃ or H₂/PdRemoval of the oxygen atom(s) from the N-oxide(s). nih.govParent quinoxaline scaffold.
ChlorinationPOCl₃ or HCl/UV lightRearrangement and chlorination of the pyrazine ring. rsc.orgChloro-substituted quinoxaline derivatives.

Formation of Polymeric Structures and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both hydrogen bond donor (-OH, -NH₂) and acceptor (ring nitrogens) sites, makes it an excellent candidate for constructing higher-order structures like polymers and supramolecular assemblies.

Polymeric Structures: The presence of two reactive functional groups allows this compound to act as an A-B type monomer or to be used with other A-A or B-B type monomers in step-growth polymerization. For instance, reaction with a diacyl chloride could lead to the formation of a poly(amide-ester). Reaction with phosgene (B1210022) or a diisocyanate could yield polyurethanes or related polymers. The thermal stability and rigidity of the quinoxaline unit would be imparted to the resulting polymer backbone, potentially leading to materials with desirable thermal and mechanical properties. Self-polymerization of monomers containing both a 1,2-diketone and a 1,2-diamine is a known route to polyquinoxalines. google.com

Supramolecular Assemblies: Non-covalent interactions are key to the formation of supramolecular structures.

Hydrogen Bonding: The amino and hydroxyl groups are strong hydrogen bond donors, while the hydroxyl oxygen and the two pyrazine nitrogens can act as acceptors. khanacademy.orglibretexts.org These interactions can guide the self-assembly of molecules into well-defined patterns, such as one-dimensional chains or two-dimensional sheets. dntb.gov.uamdpi.com Intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups is also possible, which would influence the molecule's conformation and its ability to participate in intermolecular interactions. nih.gov

π-π Stacking: The large, flat aromatic surface of the quinoxaline ring system facilitates π-π stacking interactions between molecules, further stabilizing the assembled structures and promoting ordered packing in the solid state.

The combination of directional hydrogen bonding and dispersive π-π stacking can lead to the formation of complex and robust supramolecular networks.

Interaction Type Participating Groups Potential Resulting Structure
Intermolecular Hydrogen Bonding-NH₂, -OH, Pyrazine Nitrogens1D chains, 2D sheets, 3D networks dntb.gov.uamdpi.com
π-π StackingQuinoxaline aromatic coreStacked columnar arrays, layered structures
Step-Growth Polymerization-NH₂ and -OH with bifunctional co-monomersPolyamides, Polyesters, Polyurethanes

Development of Novel Building Blocks for Complex Chemical Architectures

Beyond its direct use, this compound serves as a valuable starting platform for the synthesis of more elaborate molecules that can be used as building blocks in medicinal chemistry and materials science. nih.govyoutube.com The initial modifications described in the preceding sections are key to unlocking this potential.

Scaffold for Cross-Coupling Reactions: A primary strategy involves installing a handle for metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

Halogenation: Selective bromination or iodination of the benzene ring of the quinoxaline scaffold would create a reactive site.

Triflation: Conversion of the phenolic hydroxyl group into a triflate (-OTf) creates an excellent leaving group.

These halogenated or triflated derivatives can then participate in a variety of palladium-catalyzed reactions, such as Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes), to attach a wide range of substituents to the quinoxaline core. youtube.com

Precursor for Fused Heterocyclic Systems: The amino group is a key functionality for building additional rings onto the quinoxaline framework. Reaction with bifunctional reagents can lead to the formation of tricyclic or polycyclic heterocyclic systems. nih.govarkat-usa.org For example, condensation with a β-ketoester could be used to construct a fused pyridine or pyrimidine (B1678525) ring, leading to novel, complex heterocyclic structures with potential biological activity. nih.gov

By leveraging these strategies, the simple this compound scaffold can be elaborated into a diverse collection of complex derivatives, serving as key intermediates for larger synthetic targets. rsc.org

Synthetic Strategy Initial Modification Key Reaction Resulting Structure / Application
C-C Bond FormationBromination of the benzene ringSuzuki or Stille Coupling nih.govAryl- or vinyl-substituted quinoxalines
C-N Bond FormationBromination or TriflationBuchwald-Hartwig Amination youtube.comN-Aryl or N-heteroaryl substituted aminoquinoxalines
Fused Ring SynthesisNone (utilizes amino group)Condensation with diketones or ketoestersFused polycyclic heteroaromatics nih.govarkat-usa.org
Functional Group InterconversionN-Oxidation followed by chlorinationNucleophilic Aromatic SubstitutionDiversely functionalized quinoxalines at C2/C3

Future Research Directions and Advanced Methodologies for Amino Quinoxalinol Science

Integration of Artificial Intelligence and Machine Learning in Amino-Quinoxalinol Research

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of compounds like 6-Aminoquinoxalin-5-ol. mdpi.comnih.gov By analyzing vast datasets, these computational approaches can identify complex patterns and relationships that are not immediately obvious to human researchers. mdpi.com

The application of AI/ML in the study of this compound and its derivatives can be multifaceted:

Property Prediction: ML models can be trained on existing data from quinoxaline (B1680401) and related heterocyclic compounds to predict the physicochemical, electronic, and biological properties of novel, unsynthesized this compound derivatives. nih.govmdpi.com Algorithms can forecast parameters such as solubility, redox potential, absorption spectra, and binding affinity to biological targets, thereby guiding synthetic efforts towards molecules with the most promising characteristics. mdpi.comupf.edu

Virtual Screening: High-throughput virtual screening powered by ML can rapidly evaluate enormous virtual libraries of potential this compound analogues. nih.gov This allows for the efficient identification of lead candidates for specific applications, such as in pharmaceuticals or organic electronics, significantly reducing the time and cost associated with traditional experimental screening. mdpi.com

Synthesis Optimization: AI algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize the yield and purity of this compound synthesis. mdpi.com By learning from previous experimental outcomes, these models can suggest novel synthetic routes and streamline process development.

De Novo Design: Generative ML models can design entirely new molecules based on the this compound scaffold, tailored to possess a desired set of properties. mdpi.com These tools can explore a vast chemical space to propose innovative structures that might not be conceived through conventional chemical intuition.

AI/ML Application AreaObjectivePotential Impact on this compound ResearchRelevant Techniques
Property PredictionForecast physicochemical and biological properties of new derivatives.Prioritizes synthesis of high-potential compounds.Quantitative Structure-Activity Relationship (QSAR), Deep Learning, Regression Models. nih.gov
Virtual ScreeningIdentify promising candidates from large virtual libraries.Accelerates hit-to-lead identification in drug and materials discovery. nih.govClassification Algorithms (e.g., SVM), Neural Networks.
Synthesis PlanningPredict optimal reaction conditions and novel synthetic pathways.Improves synthetic efficiency, yield, and sustainability.Natural Language Processing (NLP) on reaction data, Reinforcement Learning.
De Novo Molecular DesignGenerate novel molecular structures with desired functionalities.Expands the accessible chemical space for innovation.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).

Exploration of Novel Reaction Environments for Synthesis and Catalysis

Moving beyond traditional synthesis in organic solvents, future research will increasingly focus on novel reaction environments to improve the efficiency, selectivity, and sustainability of this compound synthesis. These advanced methodologies aim to reduce reaction times, lower energy consumption, and minimize hazardous waste. nih.gov

Key areas of exploration include:

Aqueous and Green Solvents: Utilizing water or bio-based solvents like ethanol (B145695) as the reaction medium represents a significant step towards greener chemistry. nih.govchim.it Syntheses performed at room temperature in aqueous media can simplify workup procedures and reduce environmental impact. chim.itnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, often aided by techniques like grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and elimination of solvent-related waste. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates for quinoxaline formation compared to conventional heating methods. ijrar.orgtsijournals.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates through acoustic cavitation, providing an alternative energy source for promoting the synthesis of quinoxaline derivatives. nih.gov

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both catalyst and solvent, offering unique reactivity and the potential for recyclability. nih.gov

Heterogeneous Catalysis: Employing solid-supported catalysts, such as alumina-supported heteropolyoxometalates or recyclable nanoparticles, facilitates easy separation of the catalyst from the reaction mixture, simplifying purification and allowing for catalyst reuse. chim.itnih.gov

Reaction EnvironmentKey PrincipleAdvantages for this compound SynthesisReference Example
Aqueous MediaUtilizes water as the primary solvent.Environmentally benign, low cost, simplified product isolation.Cerium (IV) ammonium (B1175870) nitrate-catalyzed synthesis in tap water. chim.it
Microwave IrradiationRapid, efficient heating using microwave energy.Drastically reduced reaction times and improved yields. ijrar.orgAcid-catalyzed cyclocondensation in ethanol. ijrar.org
Solvent-Free ReactionReactants are combined without a liquid solvent.High efficiency, minimal waste, simplified purification. nih.govGrinding reactants at room temperature. nih.gov
Heterogeneous CatalysisCatalyst is in a different phase from the reactants.Easy catalyst recovery and reuse, cleaner reaction profiles. nih.govUse of alumina-supported molybdophosphovanadates. nih.gov
Ultrasonic IrradiationUses high-frequency sound waves to induce chemical reactions.Enhanced reaction rates under mild conditions.Catalyst-free synthesis in water. nih.gov

Advancements in In-Situ Characterization Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advancements in in-situ characterization techniques allow for real-time monitoring of chemical transformations as they occur, providing invaluable insights that are not available from traditional offline analysis.

A particularly promising methodology is the combination of microdroplet reactions with mass spectrometry (MS) . nih.govresearchgate.net In this high-throughput screening method, reactants are mixed in microdroplets, which act as miniature reactors. These droplets are then directly ionized and analyzed by a mass spectrometer. nih.gov This technique offers several advantages for studying amino-quinoxalinol synthesis:

Rapid Reaction Screening: The synthesis of quinoxaline derivatives can be completed in milliseconds within the microdroplets, allowing for the rapid screening of numerous reaction conditions (e.g., catalysts, reactant ratios, pH) to find the optimal parameters. researchgate.net

Real-Time Monitoring: Mass spectrometry provides immediate data on the consumption of reactants and the formation of intermediates and final products. nih.gov This allows for the direct observation of the reaction progress and the identification of transient species that may be crucial to the reaction mechanism.

High Sensitivity and Minimal Sample Consumption: The technique requires only microliter volumes of reactant solutions, making it highly efficient in terms of material usage. researchgate.net

ParameterConventional Batch Reaction MonitoringIn-Situ Microdroplet MS Monitoring
Reaction Time Minutes to hours.Milliseconds to seconds. researchgate.net
Analysis Method Offline (TLC, LC-MS after quenching). nih.govOnline, real-time mass spectrometry. nih.gov
Sample Volume Milliliters to liters.Microliters. researchgate.net
Data Acquisition Discrete time points.Continuous data stream.
Key Advantage Scalability for bulk synthesis.High-throughput screening and mechanistic insight. researchgate.net

Rational Design Principles for Targeted Amino-Quinoxalinol Functionality in Materials Science

The future of this compound in materials science lies in the ability to precisely engineer its derivatives for specific functions. Rational design, a strategy that combines theoretical modeling with targeted synthesis, is key to achieving this goal. researchgate.netacs.org By understanding the structure-property relationships, researchers can systematically modify the this compound core to create materials with tailored electronic, optical, or biological properties. acs.org

Key principles of this design approach include:

Computational Modeling (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the geometric, electronic, and optical properties of molecules before they are synthesized. researchgate.net For this compound derivatives, DFT can be used to calculate frontier molecular orbital (FMO) energy levels, band gaps, and absorption spectra, which are critical parameters for applications in organic electronics like organic solar cells (OSCs) and electroluminescent materials. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis: By systematically introducing different substituents onto the this compound scaffold and evaluating the resulting changes in activity, researchers can build detailed SAR models. acs.org This is particularly relevant in medicinal chemistry for optimizing the potency and selectivity of quinoxaline-based therapeutic agents. nih.govekb.eg For example, modifying substituents at specific positions can enhance interactions with a biological target or improve aqueous solubility. acs.org

Targeted Functionalization: The amino (-NH₂) and hydroxyl (-OH) groups of this compound, along with the quinoxaline ring itself, provide multiple sites for chemical modification. Rational design guides the choice of functional groups to append to these sites to achieve a desired outcome. For instance, adding electron-donating or electron-withdrawing groups can tune the molecule's electronic properties for use in organic semiconductors. researchgate.net

Design StrategyMethodologyTarget FunctionalityApplication Area
Electronic TuningIntroducing electron-donating/withdrawing groups; extending π-conjugation.Modulate HOMO/LUMO levels, reduce band gap, control charge transport. researchgate.netOrganic Solar Cells, Organic Electronics. researchgate.netresearchgate.net
Pharmacophore ModificationAltering substituents to optimize interactions with a biological target. nih.govEnhance binding affinity, selectivity, and biological activity.Medicinal Chemistry (e.g., enzyme inhibitors). nih.govekb.eg
Solubility EnhancementIncorporating polar or ionizable functional groups.Improve aqueous solubility for biological or processing applications. acs.orgPharmaceuticals, solution-processed materials.
Ligand EngineeringModifying the scaffold for optimal coordination with metal ions.Create stable metal complexes with specific catalytic or photophysical properties. acs.orgCatalysis, Photosensitizers. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 6-Aminoquinoxalin-5-ol?

  • Methodology : The compound can be synthesized via Skraup or Doebner-Miller reactions, with optimized conditions (e.g., temperature control, catalyst selection) to improve yield and purity. For example, using acidic conditions and controlled heating (120–150°C) enhances cyclization efficiency in quinoline derivatives . Post-synthesis purification via recrystallization or chromatography is critical to achieving >95% purity.
  • Key Data : Typical yields range from 60–80% under optimized protocols. Molecular weight: 160.17 g/mol; CAS: 163672-83-1 (for structural analogs) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ 9–10 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 160.17) and fragmentation patterns.
  • XRD/FTIR : Verify crystallinity and functional groups (e.g., N-H stretch at ~3400 cm⁻¹, O-H at ~3200 cm⁻¹) .

Q. What are the standard protocols for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC values <50 µg/mL indicate potency) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays, with IC₅₀ values <10 µM considered promising .

Advanced Research Questions

Q. How do structural modifications at the 6-amino and 5-hydroxy positions influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., alkylation of the amino group, esterification of the hydroxyl) and compare binding affinities. For example, replacing the hydroxyl with a methoxy group reduces solubility but increases membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or topoisomerase II .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, serum content).
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell passage number or solvent effects (e.g., DMSO concentration ≤0.1%).
  • Triangulation : Combine in vitro, in silico, and in vivo data to resolve discrepancies .

Q. What catalytic systems optimize regioselective functionalization of this compound?

  • Methodology :

  • Substitution Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 5-hydroxy position.
  • Oxidation/Reduction : Hydrogen peroxide oxidizes the quinoxaline ring selectively, while NaBH₄ reduces nitro groups without affecting hydroxyls .

Q. What are the environmental and safety considerations for large-scale synthesis?

  • Methodology :

  • Hazard Assessment : Monitor decomposition products (e.g., NOx, CO) via GC-MS during thermal stability tests.
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal. Follow EPA guidelines for halogenated waste if brominated analogs are synthesized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.